(1R,2R,3S)-1-amino-2,3-dimethylcyclopropanecarboxylic acid
(1R,2R,3S)-1-amino-2,3-dimethylcyclopropanecarboxylic acid
Brand Name:
Vulcanchem
CAS No.:
116498-02-3
VCID:
VC20887801
InChI:
InChI=1S/C6H11NO2/c1-3-4(2)6(3,7)5(8)9/h3-4H,7H2,1-2H3,(H,8,9)/t3-,4+,6?
SMILES:
CC1C(C1(C(=O)O)N)C
Molecular Formula:
C6H11NO2
Molecular Weight:
129.16 g/mol
(1R,2R,3S)-1-amino-2,3-dimethylcyclopropanecarboxylic acid
CAS No.: 116498-02-3
Cat. No.: VC20887801
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116498-02-3 |
|---|---|
| Molecular Formula | C6H11NO2 |
| Molecular Weight | 129.16 g/mol |
| IUPAC Name | (2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C6H11NO2/c1-3-4(2)6(3,7)5(8)9/h3-4H,7H2,1-2H3,(H,8,9)/t3-,4+,6? |
| Standard InChI Key | OWYKWRBYBBHPFS-WBMBKJJNSA-N |
| Isomeric SMILES | C[C@@H]1[C@@H](C1(C(=O)O)N)C |
| SMILES | CC1C(C1(C(=O)O)N)C |
| Canonical SMILES | CC1C(C1(C(=O)O)N)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator